![molecular formula C23H25NO5S B281416 N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281416.png)
N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as MDB, and it is a potent inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is crucial for the regulation of the tumor suppressor protein p53, which is frequently mutated in cancer. MDB has been shown to have potential therapeutic applications in cancer treatment, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
MDB inhibits the interaction between MDM2 and p53 by binding to the hydrophobic pocket of MDM2. This prevents MDM2 from ubiquitinating p53, which leads to its degradation. As a result, p53 is stabilized and activated, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MDB has been shown to have potent anti-cancer effects in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, and it has been shown to be effective in a variety of cancer cell lines. MDB also has anti-angiogenic properties, which may contribute to its anti-cancer effects. In addition, MDB has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
MDB has several advantages for lab experiments. It is a potent inhibitor of the MDM2-p53 interaction, and it has been extensively studied for its anti-cancer effects. MDB is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using MDB in lab experiments. It has low solubility in water, which can make it challenging to work with. In addition, MDB has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on MDB. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the investigation of the potential synergistic effects of MDB with other anti-cancer agents. Additionally, the safety and efficacy of MDB in clinical trials should be explored further to determine its potential as a cancer treatment. Finally, the anti-angiogenic properties of MDB could be further investigated for their potential in cancer therapy.
Méthodes De Synthèse
MDB can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,3-dihydrobenzofuran, followed by the reaction of the resulting compound with 2-bromo-3,4-dimethoxybutyronitrile. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
MDB has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the interaction between MDM2 and p53, which results in the stabilization and activation of p53. This, in turn, leads to the induction of cell cycle arrest and apoptosis in cancer cells. MDB has been shown to be effective in a variety of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Formule moléculaire |
C23H25NO5S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C23H25NO5S/c1-3-6-23(25)24(30(26,27)18-12-10-17(28-2)11-13-18)16-9-14-22-20(15-16)19-7-4-5-8-21(19)29-22/h9-15H,3-8H2,1-2H3 |
Clé InChI |
AWBCNZYRBYXGKI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)

![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)


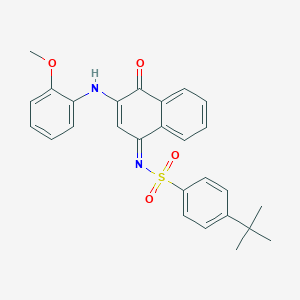
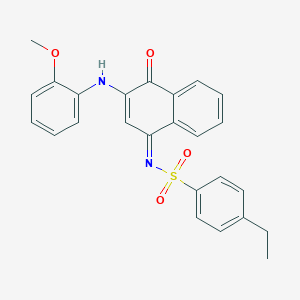
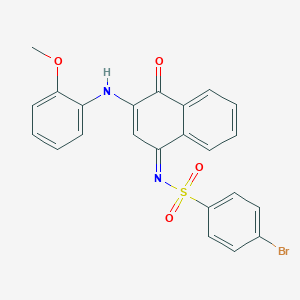
![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)
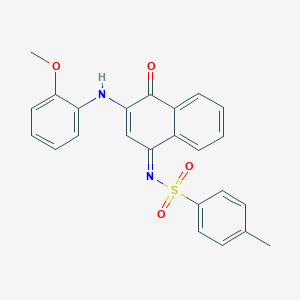
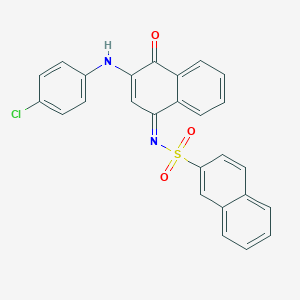
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)